molecular formula C21H24ClNO3 B13031685 ((1r,4r)-4-(Hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate

((1r,4r)-4-(Hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate

Cat. No.: B13031685
M. Wt: 373.9 g/mol
InChI Key: SOTUVEZYMKEAIA-UHFFFAOYSA-N
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Description

((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a hydroxymethyl group and a carbamate moiety attached to a chlorophenyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the hydroxymethylcyclohexyl intermediate with 4-chlorophenyl isocyanate and phenyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong nucleophiles.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.

    ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)urea: Similar structure but with a urea moiety instead of a carbamate.

    ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)amide: Similar structure but with an amide moiety instead of a carbamate.

Uniqueness

The uniqueness of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl N-(4-chlorophenyl)-N-phenylcarbamate

InChI

InChI=1S/C21H24ClNO3/c22-18-10-12-20(13-11-18)23(19-4-2-1-3-5-19)21(25)26-15-17-8-6-16(14-24)7-9-17/h1-5,10-13,16-17,24H,6-9,14-15H2

InChI Key

SOTUVEZYMKEAIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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